C16-0(Palmitoyl)ceramide
Overview
Description
C16-0(Palmitoyl)ceramide, also known as N-palmitoyl-D-erythro-sphingosine, is a type of ceramide, which is a class of sphingolipids. Ceramides are essential components of cell membranes and play a crucial role in cellular signaling, particularly in the regulation of cell differentiation, proliferation, and apoptosis. This compound is characterized by a sphingosine backbone with a palmitoyl (C16) fatty acid chain attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
C16-0(Palmitoyl)ceramide can be synthesized through the condensation of sphingosine with palmitoyl-CoA. The reaction typically involves the use of ceramide synthase enzymes, which facilitate the attachment of the palmitoyl group to the sphingosine backbone. The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 7.5, and the presence of cofactors such as ATP and Mg²⁺ ions to enhance enzyme activity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that express ceramide synthase enzymes. The fermentation broth is then subjected to extraction and purification steps to isolate the ceramide. High-performance liquid chromatography (HPLC) is commonly used to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
C16-0(Palmitoyl)ceramide undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction reactions can convert ceramides into dihydroceramides.
Substitution: Substitution reactions can occur at the hydroxyl groups of the sphingosine backbone.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products
Oxidation: Ceramide-1-phosphate.
Reduction: Dihydroceramides.
Substitution: N-acyl ceramides with various acyl groups.
Scientific Research Applications
C16-0(Palmitoyl)ceramide has numerous applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to quantify ceramide levels in biological samples.
Biology: Investigated for its role in cell signaling pathways, particularly in apoptosis and stress responses.
Medicine: Studied for its potential therapeutic applications in cancer treatment, as it can induce apoptosis in cancer cells.
Industry: Utilized in the development of skincare products due to its role in maintaining skin barrier function and hydration
Mechanism of Action
C16-0(Palmitoyl)ceramide exerts its effects by integrating into cell membranes and forming microdomains known as lipid rafts. These rafts serve as platforms for the assembly of signaling complexes. The compound interacts with various molecular targets, including protein kinase C and caspases, to regulate apoptosis and other cellular processes. The pathways involved include the activation of stress-activated protein kinases and the inhibition of the Akt signaling pathway .
Comparison with Similar Compounds
Similar Compounds
C18-0(Stearoyl)ceramide: Similar structure with an 18-carbon fatty acid chain.
C24-0(Lignoceroyl)ceramide: Contains a 24-carbon fatty acid chain.
C2-0(Acetyl)ceramide: Has a shorter 2-carbon fatty acid chain.
Uniqueness
C16-0(Palmitoyl)ceramide is unique due to its specific fatty acid chain length, which influences its biophysical properties and biological functions. It is particularly effective in inducing apoptosis and regulating insulin resistance, making it a valuable compound in both research and therapeutic contexts .
Properties
CAS No. |
4201-58-5 |
---|---|
Molecular Formula |
C34H67NO3 |
Molecular Weight |
537.9 g/mol |
IUPAC Name |
N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+ |
InChI Key |
YDNKGFDKKRUKPY-ORIPQNMZSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C(16)-ceramide C16-0(palmitoyl)ceramide C16-ceramide C16-palmitoylceramide ceramide-C16 N-palmitoylsphingosine N-palmitoylsphingosine, (R*,S*-(E))-(+-) N-palmitoylsphingosine, R-(R*,S*-(E)) NFA(C16)CER palmitoylceramide pCer cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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